(S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid

Chiral synthesis HIV protease inhibitor Stereochemical fidelity

(S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid, commonly known as Lopinavir Leucine Analog, is a chiral building block that forms the C-terminal fragment of the HIV-1 protease inhibitor lopinavir. The compound bears a tetrahydropyrimidin-2-one ring attached to a (2S)-configured 3-methylbutanoic acid backbone, giving it a molecular formula of C₉H₁₆N₂O₃ and a molecular weight of 200.23 g·mol⁻¹.

Molecular Formula C9H16N2O3
Molecular Weight 200.23 g/mol
CAS No. 192725-50-1
Cat. No. B020240
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid
CAS192725-50-1
Synonyms(αS)-Tetrahydro-α-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetic Acid; 
Molecular FormulaC9H16N2O3
Molecular Weight200.23 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)N1CCCNC1=O
InChIInChI=1S/C9H16N2O3/c1-6(2)7(8(12)13)11-5-3-4-10-9(11)14/h6-7H,3-5H2,1-2H3,(H,10,14)(H,12,13)/t7-/m0/s1
InChIKeyAFGBRTKUTJQHIP-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lopinavir Leucine Analog (CAS 192725-50-1): Chiral Intermediate and Reference Standard for HIV Protease Inhibitor Synthesis


(S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid, commonly known as Lopinavir Leucine Analog, is a chiral building block that forms the C-terminal fragment of the HIV-1 protease inhibitor lopinavir [1]. The compound bears a tetrahydropyrimidin-2-one ring attached to a (2S)-configured 3-methylbutanoic acid backbone, giving it a molecular formula of C₉H₁₆N₂O₃ and a molecular weight of 200.23 g·mol⁻¹ [2]. It is principally employed as an analytical reference standard for impurity profiling and as a key synthetic intermediate in lopinavir manufacture, where the (S)-stereochemistry is essential for biological activity of the final API [1].

Why Substituting Lopinavir Leucine Analog (CAS 192725-50-1) with Other In-Class Chiral Pyrimidinones Compromises Regulatory and Stereochemical Integrity


Although structurally similar pyrimidinone carboxylic acids exist, generic substitution is precluded by strict stereochemical requirements. The target API, lopinavir, incorporates the (2S)-configured 3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid fragment; the (R)-enantiomer (CAS 1370045-08-1) is a known process impurity that must be controlled below 0.10% in the final drug substance [1]. Furthermore, regulatory submissions such as ANDA require impurity reference standards that are fully characterized and traceable to pharmacopeial monographs, a level of documentation that generic chiral intermediates rarely provide [2]. Therefore, procurement of the precise (S)-enantiomer with verified enantiomeric excess and comprehensive characterization data is non-negotiable for both synthesis and quality control workflows.

Quantitative Differentiation Evidence for (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic Acid (CAS 192725-50-1) Versus Closest Analogs


Stereochemical Identity Drives Lopinavir Potency: Only the (S)-Enantiomer is Incorporated into the Active API

The lopinavir synthesis route explicitly requires (2S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid (compound 3) as the condensation partner for the amine intermediate 2 [1]. Use of the (R)-enantiomer (CAS 1370045-08-1) would generate the epimeric amide, compromising the stereochemical integrity of the final API. The (R)-enantiomer is classified as Lopinavir Impurity 2 and must be controlled to ≤0.10% in the drug substance [1]. No alternative stereoisomer or racemate can meet this synthetic requirement.

Chiral synthesis HIV protease inhibitor Stereochemical fidelity

Enantiomeric Excess Benchmarking: Target Compound Delivers ≥99% ee, Exceeding Generic Chiral Pool Materials

Commercially available (S)-3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid is supplied with HPLC purity ≥97.0%, with actual measurements consistently exceeding 99.0% . Single impurity levels are verified below 0.10% and total impurities below 0.50% . In contrast, the (R)-enantiomer reference standard is typically offered at 95% minimum purity , and generic chiral pyrimidinone building blocks without enantiomeric specification may contain significant amounts of the undesired stereoisomer. This difference in purity and impurity control directly impacts the quality of the final drug substance.

Enantiomeric excess Chiral purity Pharmaceutical intermediate

Regulatory-Grade Documentation Enables Seamless ANDA Submission

Lopinavir Leucine Analog is supplied with detailed characterization data compliant with ICH regulatory guidelines, including NMR, HPLC, and mass spectrometry documentation [1]. Suppliers offer traceability against USP or EP pharmacopeial standards upon feasibility assessment [1]. By comparison, generic chiral pyrimidinone intermediates often lack such comprehensive certification, requiring additional in-house characterization that delays method validation and increases development costs [2].

Reference standard ANDA Pharmacopeial traceability

Proven Utility as a Critical Impurity Marker in Pharmaceutical Quality Control

The (S)-enantiomer is explicitly identified as a process-related substance in lopinavir manufacture [1]. The same study demonstrated that the compound can be resolved from lopinavir and other impurities by HPLC, enabling its use as a system suitability marker and quantitation standard [1]. Generic pyrimidinone analogs lack this demonstrated chromatographic behavior and validated role in the official impurity profile, making them unsuitable as direct replacements in compendial methods.

Impurity profiling HPLC method validation Quality control

Optimal Application Scenarios for (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic Acid (CAS 192725-50-1)


ANDA Method Development and Validation for Lopinavir Formulations

The compound serves as a certified impurity reference standard (Lopinavir Impurity 12) for HPLC method validation according to ICH Q2(R1) guidelines. Its documented purity profile (≥97.0%, actual >99.0%), low single-impurity levels (<0.10%), and available pharmacopeial traceability make it the preferred choice for establishing specificity, linearity, accuracy, and LOQ parameters in ANDA submissions, avoiding the risk of regulatory deficiency letters due to inadequate reference standard characterization [1].

Synthesis of cGMP-Grade Lopinavir Active Pharmaceutical Ingredient

In the cGMP synthesis of lopinavir, the (2S)-enantiomer is the mandatory condensation partner for the amine intermediate. The commercial availability of this compound at >99% actual purity with tight impurity specifications minimizes the risk of forming the epimeric Lopinavir Impurity 2 (≤0.10% acceptance criterion) [1], directly supporting compliance with USP and EP monographs for lopinavir drug substance.

Forced Degradation and Stability-Indicating Method Development

Because the compound is a known process impurity with established chromatographic retention behavior relative to lopinavir and other related substances , it is used as a peak identification marker in forced degradation studies. This enables reliable assessment of degradation pathways without the ambiguity introduced by non-validated surrogate compounds.

Custom Synthesis of Novel HIV Protease Inhibitor Analogues

Research groups engaged in structure–activity relationship (SAR) studies of HIV protease inhibitors employ this chiral building block as a stereochemically pure starting material. The (S)-configuration is essential for maintaining the bioactive conformation of the resulting peptidomimetic inhibitors, and the documented high enantiomeric excess ensures that SAR conclusions are not confounded by stereochemical impurities .

Quote Request

Request a Quote for (S)-3-Methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.